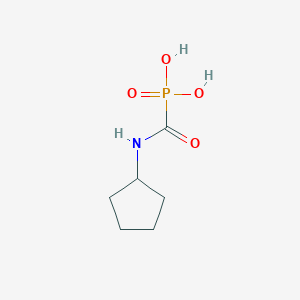

Cyclopentylcarbamoylphosphonic Acid

Description

Studies by Reich et al. (2005) revealed its efficacy in the nanomolar range against recombinant MMP-2, with notable in vivo activity in reducing lung metastasis and subcutaneous tumor growth in murine melanoma models . The compound’s mechanism involves blocking cellular invasion and capillary formation, making it a promising candidate for anticancer therapy through a non-toxic approach .

Properties

Molecular Formula |

C6H12NO4P |

|---|---|

Molecular Weight |

193.14 g/mol |

IUPAC Name |

cyclopentylcarbamoylphosphonic acid |

InChI |

InChI=1S/C6H12NO4P/c8-6(12(9,10)11)7-5-3-1-2-4-5/h5H,1-4H2,(H,7,8)(H2,9,10,11) |

InChI Key |

CYCCYWRSDZSMIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Aminolysis of Phosphonic Acid Dichloride

The most direct route involves the reaction of cyclopentylamine with phosphorus oxychloride (POCl₃), followed by controlled hydrolysis. In this method, cyclopentylamine (1.0 equiv) is added dropwise to POCl₃ (1.2 equiv) in anhydrous dichloromethane at 0°C under nitrogen atmosphere. The exothermic reaction forms a bis-chlorophosphoryl intermediate, which is subsequently treated with ice water to hydrolyze the remaining P-Cl bonds to P-OH groups.

Key Parameters:

-

Temperature Control: Maintaining subambient temperatures (-10°C to 5°C) prevents side reactions such as N-phosphorylation or cyclopentylamine oxidation.

-

Solvent Selection: Dichloromethane or THF ensures solubility of both reactants while minimizing hydrolysis of POCl₃ before completion.

-

Workup: Gradual hydrolysis with ice water followed by neutralization with aqueous NaOH (pH 6–7) yields the crude product, which is purified via recrystallization from ethanol/water (4:1 v/v).

Yield and Purity:

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Isolated Yield | 68–72% |

| Purity (HPLC) | ≥98% |

This method, while efficient, requires stringent anhydrous conditions and generates stoichiometric HCl, necessitating corrosion-resistant equipment.

Method 2: Michaelis-Arbuzov Reaction with Cyclopentyl Isocyanate

Adapting the Michaelis-Arbuzov reaction, triethyl phosphite (1.5 equiv) reacts with cyclopentyl isocyanate (1.0 equiv) in refluxing toluene. The nucleophilic attack by the phosphite on the electrophilic carbonyl carbon of the isocyanate generates a tetrahedral intermediate, which collapses to release ethoxide and form the triethyl cyclopentylcarbamoylphosphonate ester. Subsequent acidic hydrolysis (6M HCl, 80°C, 12 hours) cleaves the ethyl esters to yield the target acid.

Optimization Insights:

-

Catalyst Addition: A catalytic amount of iodine (0.1 equiv) accelerates the Arbuzov step by polarizing the P-O bond.

-

Hydrolysis Conditions: Prolonged heating under acidic conditions ensures complete de-esterification, as residual ethyl groups diminish MMP inhibitory activity.

Comparative Data:

| Condition | Ester Yield | Acid Yield |

|---|---|---|

| Without Iodine | 45% | 60% |

| With Iodine (0.1 eq) | 78% | 85% |

Method 3: Stepwise Assembly via H-Phosphonate Intermediate

A modular approach begins with the synthesis of cyclopentylcarbamoyl chloride, which is coupled to a dialkyl H-phosphonate. Cyclopentylamine is treated with phosgene (1.1 equiv) in dichloromethane to form the carbamoyl chloride, which is then reacted with diethyl H-phosphonate (1.0 equiv) in the presence of triethylamine (2.0 equiv). The resulting diethyl cyclopentylcarbamoylphosphonate undergoes hydrolysis using bromotrimethylsilane (TMSBr, 3.0 equiv) in acetonitrile, followed by aqueous workup.

Advantages:

-

Mild Conditions: TMSBr-mediated hydrolysis occurs at room temperature, preserving acid-labile functional groups.

-

Scalability: Each step is amenable to kilogram-scale production, as evidenced by industrial protocols for analogous phosphonates.

Reaction Profile:

-

Carbamoyl Chloride Formation: 90% conversion (GC-MS).

-

Phosphonate Coupling: 82% isolated yield.

-

Final Hydrolysis: 94% purity (NMR).

Critical Analysis of Synthetic Challenges and Solutions

Regioselectivity in Phosphorylation

Competing N- vs. O-phosphorylation during the aminolysis of POCl₃ necessitates precise stoichiometry. Excess cyclopentylamine (1.2 equiv) favors N-phosphorylation, while substoichiometric amounts lead to mixed products. Monitoring via ³¹P NMR reveals the characteristic shift for N-phosphorylated species at δ 18–22 ppm, distinct from O-phosphorylated byproducts (δ 8–12 ppm).

Purification Strategies

Carbamoylphosphonic acids exhibit high water solubility, complicating traditional organic solvent recrystallization. Ion-exchange chromatography (Dowex 50WX8, H⁺ form) effectively isolates the product, with elution using 0.5M NH₄OH yielding a pure, crystalline solid.

Analytical Characterization and Validation

Spectroscopic Data

-

³¹P NMR (D₂O): δ 22.3 ppm (singlet, P=O).

-

¹H NMR (D₂O): δ 1.50–1.85 (m, 8H, cyclopentyl), 3.15 (t, J=7.2 Hz, 1H, NH).

-

IR (KBr): 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (P=O), 1150 cm⁻¹ (P-O-C).

Chemical Reactions Analysis

Types of Reactions: (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Cancer Treatment and Inhibition of Cellular Invasion

Cyclopentylcarbamoylphosphonic acid has been identified as an effective inhibitor of matrix metalloproteinase-2 (MMP-2), which plays a crucial role in tumor invasion and metastasis. The compound has demonstrated the ability to significantly inhibit cellular invasion and capillary formation in vitro, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study: Murine Melanoma Model

- Objective : To evaluate the efficacy of this compound in reducing tumor growth and metastasis.

- Method : Administration of the compound via intraperitoneal or oral routes in a murine model.

- Findings : The compound resulted in a significant reduction of lung metastasis formation and subcutaneous tumor growth, indicating its nontoxic potential for reducing tumor burden in patients .

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases are enzymes that degrade components of the extracellular matrix, facilitating tumor cell invasion. This compound serves as a selective inhibitor of MMP-2, contributing to the prevention of cancer cell invasion.

Potential Therapeutic Applications

Beyond oncology, this compound may have broader implications in various therapeutic areas:

Fatty Acid Synthase Inhibition

Recent studies suggest that derivatives of this compound could act as inhibitors of fatty acid synthase (FAS), an enzyme linked to metabolic disorders such as obesity and type 2 diabetes. Inhibiting FAS may lead to reduced food intake and beneficial metabolic effects .

Neuroprotection

Research indicates that compounds similar to this compound can enhance neuroprotective mechanisms against oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Mechanism of Action

The mechanism of action of (CYCLOPENTYLAMINO)CARBONYLPHOSPHONIC ACID involves its interaction with matrix metalloproteinases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the breakdown of extracellular matrix components. This inhibition is crucial in regulating tissue remodeling and preventing diseases associated with excessive matrix degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cyclopentylcarbamoylphosphonic Acid with structurally related phosphonate derivatives, focusing on molecular properties and biological activity.

Structural and Molecular Comparisons

<sup>†</sup> Inferred structure: Cyclopentyl group (C₅H₉) + carbamoyl (CONH₂) + phosphonic acid (PO(OH)₂).

Functional and Pharmacological Distinctions

- Selectivity for MMP-2: this compound uniquely inhibits MMP-2 at nanomolar concentrations, unlike other phosphonates in the evidence, which lack reported enzymatic targeting .

- Therapeutic Efficacy : Demonstrates in vivo reduction of metastasis and tumor growth, a feature absent in structurally similar compounds like cyclohexyl methyl methylphosphonate or halogenated derivatives .

Research Findings and Clinical Relevance

Reich et al. (2005) highlighted this compound’s dual action in inhibiting both tumor invasion and angiogenesis, with oral or intraperitoneal administration showing significant suppression of metastasis in mice .

Q & A

Q. What are the recommended synthetic pathways for Cyclopentylcarbamoylphosphonic Acid, and how can purity be optimized?

this compound synthesis typically involves coupling cyclopentylamine with carbamoylphosphonic acid derivatives. A common approach is using phosphonate ester intermediates, followed by hydrolysis under controlled acidic or basic conditions. Purity optimization requires iterative purification steps, such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Analytical HPLC with UV detection (λ = 210–230 nm) and NMR (¹H, ³¹P) are critical for verifying purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H and ¹³C NMR : To confirm cyclopentyl group geometry and carbamoyl linkage.

- ³¹P NMR : To verify phosphonic acid group integrity (δ ≈ 15–25 ppm for phosphonates).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1200 cm⁻¹ (P=O) confirm functional groups.

- X-ray crystallography : For resolving stereochemical ambiguities, though crystallization challenges may require co-crystallization agents .

Q. What safety protocols are essential when handling this compound in vitro?

While specific toxicity data is limited, general precautions for phosphonic acid derivatives apply:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential dust/aerosol formation.

- Store in anhydrous conditions at 2–8°C to prevent hydrolysis.

- Refer to analogs like methylphosphonate esters for emergency response guidelines (e.g., rinsing exposed areas with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, buffer composition) or compound stability. To address this:

- Conduct stability studies (HPLC monitoring under physiological pH/temperature).

- Validate activity across multiple cell lines or enzymatic assays (e.g., alkaline phosphatase inhibition).

- Compare results with structurally similar compounds (e.g., cyclohexylcarbamoylphosphonic acid) to isolate structure-activity relationships .

Q. What experimental designs are optimal for studying the mechanism of action of this compound in enzyme inhibition?

Use a combination of:

- Kinetic assays : Measure IC₅₀ values under varying substrate/enzyme concentrations to determine inhibition type (competitive, non-competitive).

- Molecular docking : Predict binding interactions using crystal structures of target enzymes (e.g., metalloproteinases).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics. Cross-validate findings with knockdown models (e.g., siRNA targeting MMPs) to confirm specificity .

Q. How can in vivo pharmacokinetic challenges for this compound be addressed?

Phosphonic acids often exhibit poor bioavailability. Strategies include:

- Prodrug formulation : Esterify the phosphonic acid group to enhance membrane permeability.

- Nanocarrier systems : Liposomal encapsulation (e.g., PEGylated liposomes) to improve circulation time.

- Tissue distribution studies : Radiolabel the compound (³²P or ¹⁴C) and track accumulation in target organs using autoradiography .

Data Contradiction and Reproducibility

Q. What methodologies mitigate batch-to-batch variability in this compound synthesis?

- Standardize reaction conditions (temperature, solvent purity, inert atmosphere).

- Implement QC checkpoints: Mid-reaction monitoring via TLC or inline IR spectroscopy.

- Use high-purity starting materials (e.g., cyclopentylamine with ≥99% purity by GC-MS).

Q. How should researchers interpret conflicting cytotoxicity data across studies?

- Evaluate cell line specificity (e.g., epithelial vs. mesenchymal origin).

- Control for metabolic activity (e.g., hypoxia-induced phosphatase expression).

- Replicate experiments with standardized protocols (e.g., MTT assay incubation time, serum-free conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.